N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-18-8-10(14(17-18)21-2)13(19)16-9-15(20)6-3-4-12-11(15)5-7-22-12/h5,7-8,20H,3-4,6,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMLDLKRFBJLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. The unique structural features of this compound, particularly the presence of the tetrahydrobenzofuran moiety and the pyrazole ring, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.35 g/mol. The compound includes significant functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and carboxamide (-CONH₂), which are known to enhance its reactivity and interaction with biological targets.
Anti-inflammatory Effects
Compounds containing tetrahydrobenzofuran structures have been reported to exhibit anti-inflammatory properties. Research indicates that derivatives of tetrahydrobenzofuran can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) which are critical in inflammatory pathways.
Neuroprotective Properties
The neuroprotective potential of this compound is attributed to its ability to modulate oxidative stress and apoptosis in neuronal cells. Studies have shown that similar compounds can protect against neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival.
Antiproliferative Activity
Recent investigations have highlighted the antiproliferative effects of related compounds against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the micromolar range . This suggests that this compound may also possess similar anticancer properties.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The carboxamide group may facilitate interactions with enzymes involved in inflammatory pathways.
- Antioxidant Activity : The hydroxyl group can scavenge free radicals, mitigating oxidative stress.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
A study focusing on related tetrahydrobenzofuran derivatives highlighted their effectiveness in reducing inflammation in animal models. The compounds were administered at varying doses, demonstrating a dose-dependent response in reducing edema and inflammatory markers .
Another investigation assessed the antiproliferative effects of similar carboxamide derivatives against several cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells .
Q & A
Q. Q1: What are the recommended synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of tetrahydrobenzofuran derivatives and coupling with pyrazole-carboxamide precursors. Key steps include:
- Cyclization : Use of POCl₃ in DMF at 0°C to form tetrahydrobenzofuran intermediates, followed by controlled heating (e.g., 90°C) to stabilize the hydroxyl group .
- Coupling : Amide bond formation via carbodiimide-mediated reactions (e.g., EDCI/HOBt) under nitrogen to prevent hydrolysis .
- Optimization : Yield improvements (70–80%) require precise stoichiometric ratios (1:1.2 for amine:carboxylic acid) and anhydrous solvents (DMF or THF). Lower yields (<50%) occur with moisture-sensitive intermediates due to side reactions .
Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- 1H-NMR : Key peaks include:
- IR : Confirm carbonyl (C=O) stretch at 1660–1680 cm⁻¹ and hydroxyl (O-H) at 3200–3400 cm⁻¹ .
- HPLC-PDA : Purity ≥98% with retention time consistency (±0.2 min) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported pharmacological activity data for this compound across different cell lines?
Methodological Answer:
- Experimental Design :
- Use standardized cell lines (e.g., ATCC-certified) with controlled passage numbers (<20) to minimize genetic drift .
- Include positive controls (e.g., reference inhibitors) and normalize activity to cell viability (MTT assay) to isolate compound-specific effects .
- Data Analysis :
Q. Q4: What computational strategies are effective for predicting the reactivity of this compound in novel chemical reactions?
Methodological Answer:
- Reaction Path Search :
- Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and activation energies for key reactions (e.g., nucleophilic substitution at the pyrazole ring) .
- Integrate machine learning (e.g., graph neural networks) trained on reaction databases to predict regioselectivity .
- Experimental Validation :
Q. Q5: How can researchers optimize solubility and bioavailability without altering the core pharmacophore?
Methodological Answer:
- Structural Modifications :
- Formulation :
- Test lipid-based nanoemulsions (e.g., Labrafil®) to improve intestinal absorption in preclinical models .
Q. Q6: What statistical methods are recommended for designing experiments to study structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Design of Experiments (DoE) :
- Data Interpretation :
Methodological Challenges and Solutions
Q. Q7: How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Root-Cause Analysis :
- Reporting Standards :
Q. Q8: What advanced analytical techniques are required to characterize degradation products under accelerated stability conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
